Icosanoic acid iodomethyl ester
Overview
Description
Icosanoic acid iodomethyl ester is a useful research compound. Its molecular formula is C21H41IO2 and its molecular weight is 452.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Cardiovascular Health
Studies have shown that certain ethyl esters, like icosapent ethyl, a highly purified eicosapentaenoic acid ethyl ester, can significantly reduce the risk of ischemic events in patients with elevated triglyceride levels who are already on statin therapy. The cardiovascular benefits include lower rates of cardiovascular death, nonfatal myocardial infarction, and nonfatal stroke (Bhatt et al., 2019).
Lipid Profile Modification
Icosapent ethyl has been shown to significantly reduce concentrations of various lipoprotein particles, which are crucial in managing hyperlipidemia, a risk factor for cardiovascular diseases. This includes reductions in very-low-density lipoprotein (VLDL), low-density lipoprotein (LDL), and high-density lipoprotein (HDL) particles, highlighting the compound's role in improving lipid profiles (Ballantyne et al., 2015).
Anti-inflammatory and Antimicrobial Activities
Research on marine sponges has led to the discovery of new compounds with potential antimicrobial and anti-inflammatory properties. For example, studies on the Red Sea sponge Mycale euplectellioides revealed compounds with significant antimicrobial activity against various strains and displayed anti-inflammatory and antipyretic activities in animal models (Mohamed et al., 2014).
Environmental and Water Treatment Applications
Innovative methods using biogenic metals have been explored for the removal of pharmaceuticals, biocides, and iodinated contrast media from water, demonstrating the potential of such compounds in improving water treatment processes and environmental sustainability (Forrez et al., 2011).
Properties
IUPAC Name |
iodomethyl icosanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H41IO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(23)24-20-22/h2-20H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLSWOCADXXNKOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OCI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H41IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.